molecular formula C10H10BrFO2 B1434854 Ethyl 5-bromo-4-fluoro-2-methylbenzoate CAS No. 1564543-52-7

Ethyl 5-bromo-4-fluoro-2-methylbenzoate

Cat. No.: B1434854
CAS No.: 1564543-52-7
M. Wt: 261.09 g/mol
InChI Key: ALPDZZBGNONNMI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-fluoro-2-methylbenzoate (CAS: 1564543-52-7) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrFO₂ and a molar mass of 281.15 g/mol . Its structure features a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position of the benzoate ring, with an ethyl ester functional group. The fluorine and bromine substituents enhance its electronic diversity, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

ethyl 5-bromo-4-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-8(11)9(12)4-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDZZBGNONNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-fluoro-2-methylbenzoate typically involves the esterification of 5-bromo-4-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process would also involve rigorous purification steps, such as distillation or recrystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-fluoro-2-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used, resulting in different substituted benzoates.

    Reduction: The major product is 5-bromo-4-fluoro-2-methylbenzyl alcohol.

    Hydrolysis: The major product is 5-bromo-4-fluoro-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-4-fluoro-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
This compound Br (5), F (4), CH₃ (2), COOEt C₁₀H₁₀BrFO₂ 281.15 1564543-52-7 High halogen diversity; drug intermediate
Ethyl 5-bromo-2-methylbenzoate Br (5), CH₃ (2), COOEt C₁₀H₁₁BrO₂ 259.10 Not provided Lacks fluorine; simpler halogenation
Ethyl 5-bromo-2-chloro-4-fluorobenzoate Br (5), Cl (2), F (4), COOEt C₉H₇BrClFO₂ 281.51 351325-30-9 Chlorine at 2-position; higher reactivity
Mthis compound Br (5), F (4), CH₃ (2), COOMe C₁₀H₁₀BrFO₂ 277.10 1564624-36-7 Methyl ester; lower lipophilicity
Ethyl 5-bromo-2,4-dimethoxybenzoate Br (5), OMe (2,4), COOEt C₁₁H₁₃BrO₄ 307.13 Not provided Electron-donating methoxy groups

Key Observations:

Halogen Diversity : The target compound’s fluorine at the 4-position distinguishes it from analogs like Ethyl 5-bromo-2-methylbenzoate, enhancing electronegativity and metabolic stability .

Ester Group Impact : Replacing the ethyl ester with a methyl group (as in Mthis compound) reduces molecular weight and lipophilicity, affecting solubility and bioavailability .

Electronic Effects : Compounds with electron-donating groups (e.g., methoxy in Ethyl 5-bromo-2,4-dimethoxybenzoate) exhibit contrasting reactivity in electrophilic aromatic substitution compared to electron-withdrawing halogens .

Biological Activity

Ethyl 5-bromo-4-fluoro-2-methylbenzoate is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₈BrFO₂
Molecular Weight: 235.06 g/mol
Key Features:

  • Contains bromine and fluorine substituents, which enhance its reactivity.
  • The ester functional group can undergo hydrolysis, releasing the active carboxylic acid form.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The presence of bromine and fluorine atoms significantly influences the compound's binding affinity and reactivity towards molecular targets. In biochemical assays, it may act as a substrate or inhibitor for various enzymes, affecting their activity through competitive or non-competitive inhibition mechanisms.

Biological Activity

This compound has been studied for its potential applications in several areas:

  • Enzyme Interactions:
    • It serves as a probe in enzyme-substrate interaction studies, providing insights into metabolic pathways.
    • Specific assays have demonstrated its ability to inhibit certain enzymatic activities, which may be leveraged in drug design.
  • Pharmaceutical Applications:
    • The compound is being explored as a building block in the synthesis of novel pharmaceutical agents, particularly those targeting metabolic disorders and cancers .
    • Research indicates that halogenated compounds often exhibit enhanced pharmacological properties compared to their non-halogenated counterparts, making this compound a candidate for further drug development .
  • Agrochemical Potential:
    • Its application as an intermediate in the production of agrochemicals has been noted, particularly in the synthesis of herbicides and pesticides.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies:
    A study demonstrated that this compound inhibits specific enzyme activities related to metabolic pathways critical for cancer cell proliferation. The IC50 values indicated significant potency against certain targets, suggesting potential therapeutic applications .
  • In Vivo Studies:
    Animal models have shown that derivatives of this compound can reduce tumor growth rates when administered alongside standard chemotherapy agents, highlighting its potential as an adjunct therapy in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis can elucidate the unique properties of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC₉H₈BrF O₂Contains bromine and fluorine; effective enzyme inhibitor
Ethyl 5-chloro-4-fluoro-2-methylbenzoateC₉H₈ClF O₂Chlorine instead of bromine; different reactivity profile
Methyl 5-bromo-2-fluoro-4-methylbenzoateC₉H₉BrF O₂Methyl group instead of ethyl; used in similar applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-4-fluoro-2-methylbenzoate
Reactant of Route 2
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Ethyl 5-bromo-4-fluoro-2-methylbenzoate

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